molecular formula C13H12N6O2S2 B2544760 2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 838880-98-1

2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2544760
CAS No.: 838880-98-1
M. Wt: 348.4
InChI Key: KJTWWFGXAUTRBZ-UHFFFAOYSA-N
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Description

2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H12N6O2S2 and its molecular weight is 348.4. The purity is usually 95%.
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Scientific Research Applications

Thiophene Analogues and Carcinogenic Evaluation

Research on thiophene analogues, related to the structural motifs found in the compound of interest, has been conducted to evaluate potential carcinogenicity. For instance, Ashby et al. synthesized and evaluated thiophene analogues of known carcinogens, assessing their potential carcinogenicity through in vitro assays. These studies are crucial in understanding the biological activity and safety profile of structurally related compounds, potentially guiding the safe development and application of new chemical entities (Ashby, Styles, Anderson, & Paton, 1978).

Biological Effects of Acetamide and Derivatives

The biological effects of acetamide, formamide, and their derivatives have been reviewed, shedding light on the toxicity and biological consequences of these compounds. Kennedy's review adds considerable knowledge to our understanding of these chemicals' commercial importance and their impact on human health. This research is pertinent when considering the toxicological profile and environmental fate of new compounds with acetamide functionalities (Kennedy, 2001).

Chemical Inhibitors of Cytochrome P450 Isoforms

The interaction of chemical compounds with cytochrome P450 isoforms is critical for understanding their metabolism, potential drug interactions, and toxicity. Khojasteh et al. provided a re-evaluation of the selectivity of chemical inhibitors for P450 isoforms, which is essential in predicting metabolism-mediated interactions and toxicities for new chemical entities. This knowledge can guide the development of compounds with favorable metabolic profiles and reduced risk of adverse interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Acetaminophen in the Environment: Occurrences, Toxicity, and Removal

The presence of acetaminophen (ACT) in the environment and its transformation into various metabolites highlights the need for effective removal strategies and understanding the environmental impact of pharmaceutical compounds. Research by Vo et al. assesses the occurrence, toxicity, and removal technologies for acetaminophen, providing insights into managing the environmental presence of similar compounds effectively (Vo, Le, Nguyen, Bui, Nguyen, Rene, Vo, Cao, & Mohan, 2019).

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S2/c1-21-10-5-3-2-4-9(10)19-13(16-17-18-19)23-8-11(20)15-12-14-6-7-22-12/h2-7H,8H2,1H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTWWFGXAUTRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.